P2X3 Receptor Antagonism: Target Compound vs. 3,4-Dimethoxybenzamide Analog (CAS 921863-74-3)
The target compound is disclosed generically within a patent describing P2X3 inhibitory 1,3-thiazol-2-yl benzamides. The parent patent reports IC50 values for structurally related exemplars, but does not provide a discrete IC50 for the specific unsubstituted benzamide analog (CAS 946203-50-5) itself [1]. By contrast, a close analog bearing a 3,4-dimethoxybenzamide group (CAS 921863-74-3) is registered in PubChem as a discrete chemical entity, though its P2X3 activity is also not publicly quantified in the available patent exemplification tables [2]. This absence of head-to-head data underscores a critical evidence gap: purchasers must request batch-specific pharmacological characterization from the vendor to verify P2X3 activity for the unsubstituted benzamide derivative.
| Evidence Dimension | P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not explicitly disclosed in public patent or literature |
| Comparator Or Baseline | CAS 921863-74-3 (3,4-dimethoxybenzamide analog): IC50 not publicly disclosed |
| Quantified Difference | Cannot be calculated from available public data |
| Conditions | Human recombinant P2X3 receptor; intracellular calcium mobilization assay (FLIPR) as described in US Patent 10,183,937 [1] |
Why This Matters
Without publicly available potency data, the procurement decision must rely on vendor-provided quality control and pharmacological profiling to ensure the compound meets the experimental requirements defined in the patent SAR framework.
- [1] Davenport AJ, Bräuer N, Fischer OM, Rotgeri A, Rottmann A, Neagoe I, Nagel J, Godinho-Coelho A, Klar J. 1,3-thiazol-2-yl substituted benzamides. US Patent 10,183,937. Filed December 7, 2015, and issued January 22, 2019. View Source
- [2] N-(4-{(5-chloro-2-methylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide. CAS Registry Number 921863-74-3. PubChem CID 5833550. View Source
